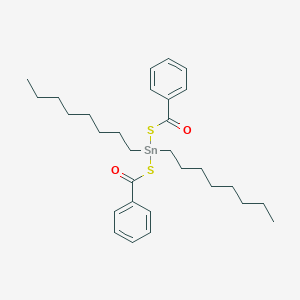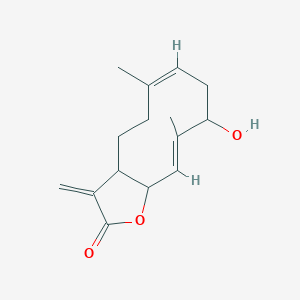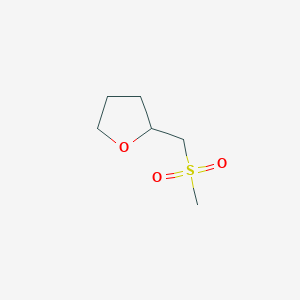
ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)-, also known as N,N-bis(2-hydroxyethyl)glycolamide, is an organic compound with the molecular formula C6H13NO4. It is a derivative of acetamide and is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- typically involves the reaction of diethanolamine with acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diethanolamine+Acetic Anhydride→Acetamide, 2-hydroxy-N,N-bis(2-hydroxyethyl)-+Acetic Acid
Industrial Production Methods
In industrial settings, the production of ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycolic acid derivatives, while substitution reactions can produce various substituted amides .
Applications De Recherche Scientifique
ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can form hydrogen bonds and other interactions with target molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-hydroxyethyl)acetamide: Similar structure but lacks the additional hydroxy group.
N,N-bis(2-hydroxyethyl)ethylenediamine: Contains an ethylenediamine backbone instead of an acetamide group.
Uniqueness
ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- is unique due to its specific combination of hydroxyethyl groups and acetamide structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
17409-41-5 |
|---|---|
Formule moléculaire |
C6H13NO4 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-hydroxy-N,N-bis(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)6(11)5-10/h8-10H,1-5H2 |
Clé InChI |
AFRFYMZFIJPPDD-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)C(=O)CO |
SMILES canonique |
C(CO)N(CCO)C(=O)CO |
| 17409-41-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















